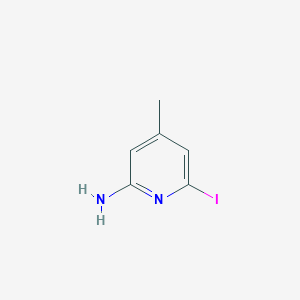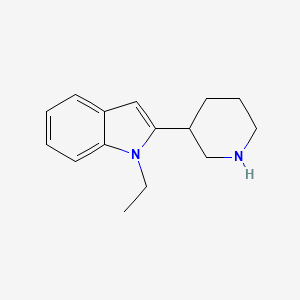
1-Ethyl-2-(piperidin-3-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-Éthyl-2-(pipéridin-3-yl)-1H-indole est un composé organique synthétique appartenant à la classe des dérivés de l'indole. Les dérivés de l'indole sont connus pour leur large éventail d'activités biologiques et sont souvent utilisés en chimie médicinale pour le développement de médicaments. Ce composé présente une structure centrale d'indole avec un groupe éthyle en position 1 et un groupe pipéridin-3-yle en position 2.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-Éthyl-2-(pipéridin-3-yl)-1H-indole implique généralement les étapes suivantes :
Matières premières : La synthèse commence par des dérivés d'indole et de pipéridine disponibles dans le commerce.
Alkylation : L'indole est alkylé en position 1 en utilisant des halogénures d'éthyle en conditions basiques.
Réaction de couplage : La position 2 de l'indole est ensuite fonctionnalisée avec un groupe pipéridin-3-yle par une réaction de couplage, souvent en utilisant des réactions de couplage croisé catalysées au palladium telles que les couplages de Suzuki ou de Heck.
Purification : Le produit final est purifié en utilisant des techniques telles que la chromatographie sur colonne ou la recristallisation.
Méthodes de production industrielle
En milieu industriel, la production de 1-Éthyl-2-(pipéridin-3-yl)-1H-indole peut impliquer :
Traitement en lot : Utiliser des réacteurs à grande échelle pour les réactions d'alkylation et de couplage.
Chimie en flux continu : Mettre en œuvre des réacteurs à flux continu pour améliorer l'efficacité des réactions et la capacité de production.
Synthèse automatisée : Utiliser des plateformes de synthèse automatisée pour rationaliser le processus de production et garantir la cohérence.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-Éthyl-2-(pipéridin-3-yl)-1H-indole subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Le cycle indole peut subir des réactions de substitution électrophile, telles que la nitration ou l'halogénation, dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou neutre.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nitration en utilisant un mélange d'acides nitrique et sulfurique concentrés.
Principaux produits
Oxydation : Formation de dérivés de l'acide indole-2-carboxylique.
Réduction : Formation de dérivés d'indole réduits.
Substitution : Formation de dérivés d'indole nitro ou halogénés.
Applications de la recherche scientifique
Le 1-Éthyl-2-(pipéridin-3-yl)-1H-indole a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigué pour son potentiel en tant que composé pharmaceutique de tête.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 1-Éthyl-2-(pipéridin-3-yl)-1H-indole implique son interaction avec des cibles moléculaires spécifiques :
Cibles moléculaires : Le composé peut interagir avec des enzymes, des récepteurs ou d'autres protéines, ce qui entraîne une modulation de leur activité.
Voies impliquées : Il peut influencer les voies de signalisation liées à la croissance cellulaire, à l'apoptose ou au métabolisme.
Applications De Recherche Scientifique
1-Ethyl-2-(piperidin-3-yl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical lead compound.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Ethyl-2-(piperidin-3-yl)-1H-indole involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.
Comparaison Avec Des Composés Similaires
Composés similaires
1-Méthyl-2-(pipéridin-3-yl)-1H-indole : Structure similaire avec un groupe méthyle au lieu d'un groupe éthyle.
1-Éthyl-2-(pipéridin-2-yl)-1H-indole : Structure similaire avec le groupe pipéridinyle à une position différente.
1-Éthyl-2-(pyrrolidin-3-yl)-1H-indole : Structure similaire avec un groupe pyrrolidinyle au lieu d'un groupe pipéridinyle.
Unicité
Le 1-Éthyl-2-(pipéridin-3-yl)-1H-indole est unique en raison de son modèle de substitution spécifique, qui peut conférer des activités biologiques et une réactivité chimique distinctes par rapport à ses analogues.
Propriétés
Formule moléculaire |
C15H20N2 |
|---|---|
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
1-ethyl-2-piperidin-3-ylindole |
InChI |
InChI=1S/C15H20N2/c1-2-17-14-8-4-3-6-12(14)10-15(17)13-7-5-9-16-11-13/h3-4,6,8,10,13,16H,2,5,7,9,11H2,1H3 |
Clé InChI |
ZMDHMSFKFXJZEG-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2C=C1C3CCCNC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


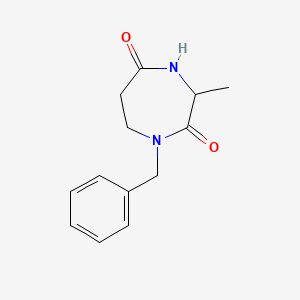


![9-[(1r,2r)-2-Hydroxycyclohexyl]-3,9-dihydro-6h-purin-6-one](/img/structure/B11875861.png)

![6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11875873.png)



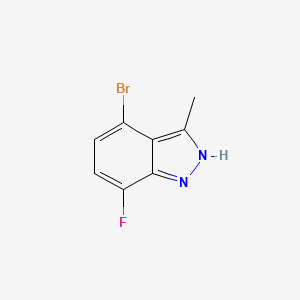

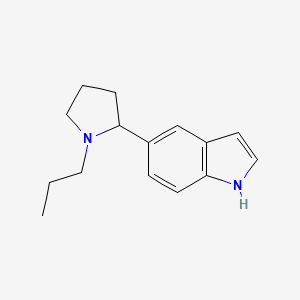
![[(5-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11875928.png)
